REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([Cl:12])[C:5]2N=C(C)S[C:6]=2[N:7]=1.[CH3:13][C:14]1[S:15]C2C(=O)NC(=O)NC=2[N:24]=1>>[Cl:1][C:2]1[N:3]=[C:4]([Cl:12])[C:5]2[S:15][C:14]([CH3:13])=[N:24][C:6]=2[N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)SC(=N2)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC2=C(NC(NC2=O)=O)N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)N=C(S2)C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |